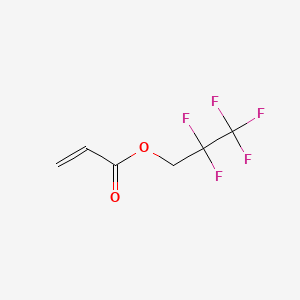

2,2,3,3,3-Pentafluoropropyl acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5O2/c1-2-4(12)13-3-5(7,8)6(9,10)11/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVGNKIUXZQTFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29036-65-5 | |

| Record name | 2-Propenoic acid, 2,2,3,3,3-pentafluoropropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29036-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9059884 | |

| Record name | 1H,1H-Perfluoropropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356-86-5 | |

| Record name | 2,2,3,3,3-Pentafluoropropyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2,2,3,3,3-pentafluoropropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2,2,3,3,3-pentafluoropropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H-Perfluoropropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,3-pentafluoropropyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3,3,3-Pentafluoropropyl acrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PE6QE9Q6K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2,2,3,3,3-Pentafluoropropyl Acrylate (PFP-A)

Abstract

2,2,3,3,3-Pentafluoropropyl acrylate (PFP-A) is a pivotal fluorinated monomer utilized in the synthesis of advanced functional polymers. Its unique structure, combining a reactive acrylate moiety with a stable, electron-withdrawing pentafluoropropyl group, imparts desirable properties such as hydrophobicity, chemical resistance, and low surface energy to the resulting materials. These characteristics make PFP-A and its polymers highly valuable in diverse fields, including the development of specialty coatings, functional surfaces, and platforms for drug delivery.[1] This guide provides a comprehensive overview of the molecular structure of PFP-A and details a multi-technique approach for its definitive characterization, emphasizing the causality behind experimental choices and presenting field-proven protocols.

Introduction to this compound (PFP-A)

PFP-A (CAS 356-86-5) is a specialized monomer belonging to the class of fluorinated acrylates.[1] The molecule's architecture is bifunctional: the acrylate group provides a polymerizable vinyl function, enabling its incorporation into polymer chains via free-radical mechanisms, while the terminal pentafluoroalkyl chain confers the unique physicochemical properties associated with fluorocarbons.[2] Polymers derived from PFP-A, such as poly(this compound), can serve as versatile precursors for further chemical modification, allowing for the synthesis of complex, functional materials for biomedical and high-performance applications.[3][4] A thorough and unambiguous characterization of the monomer is a non-negotiable prerequisite for ensuring the synthesis of well-defined polymers with predictable properties and performance.

Molecular Structure and Physicochemical Properties

The molecular structure of PFP-A is H₂C=CHCO₂CH₂CF₂CF₃. The electron-withdrawing nature of the pentafluoro-group significantly influences the reactivity of the acrylate ester. Key physicochemical properties are summarized in Table 1.

| Property | Value | Source(s) |

| CAS Number | 356-86-5 | [1][5] |

| Molecular Formula | C₆H₅F₅O₂ | [1][5] |

| Molecular Weight | 204.09 g/mol | [1][5][6] |

| Density | 1.32 g/mL at 25°C | [1] |

| Boiling Point | 49-50°C at 100 mmHg | [1][7] |

| Refractive Index (n20/D) | 1.336 | [1][7] |

| Flash Point | 23°C (73°F) | [1][7] |

Synthesis and Purification

The most common and direct route to synthesizing PFP-A is the acid-catalyzed esterification of acrylic acid with 2,2,3,3,3-pentafluoropropanol.[8][9] This reaction, a variant of the classic Fischer esterification, involves the condensation of a carboxylic acid and an alcohol.

Synthesis Protocol: Fischer Esterification

Causality: An excess of the alcohol reactant can be used to drive the equilibrium towards the product ester. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the acrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10] A water scavenger (Dean-Stark trap) is essential to remove the water byproduct, which also shifts the equilibrium to favor product formation.

-

Reactor Setup : Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Reagent Addition : To the flask, add 2,2,3,3,3-pentafluoropropanol (1.2 equivalents) and acrylic acid (1.0 equivalent).

-

Catalyst : Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Reaction : Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Wash the organic phase with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude PFP-A product.

Purification Protocol

Causality: Commercial PFP-A is typically supplied with inhibitors like 4-tert-butylcatechol to prevent spontaneous polymerization during storage.[7] For controlled polymerization experiments, this inhibitor must be removed. Passing the monomer through a column of basic alumina is an effective and standard method for this purpose.[3]

-

Prepare a short chromatography column packed with basic alumina.

-

Dissolve the crude or commercial PFP-A in a minimal amount of a non-polar solvent (e.g., dichloromethane).

-

Apply the solution to the top of the alumina column.

-

Elute the PFP-A using the same solvent. The polar inhibitor will be retained by the alumina.

-

Remove the solvent from the eluate under reduced pressure. The purified monomer should be used immediately or stored under cold, dark conditions.

Core Molecular Characterization Workflow

A robust characterization of PFP-A relies on a combination of spectroscopic and chromatographic techniques to confirm its identity, structure, and purity. Each technique provides orthogonal, complementary information, creating a self-validating analytical system.

References

- 1. EP1723181A1 - Telechelic polymers containing reactive functional groups - Google Patents [patents.google.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. asau.ru [asau.ru]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 8. Page loading... [wap.guidechem.com]

- 9. CO 2 transport behavior in poly(fluoroalkyl acrylate) and poly(fluoroalkyl methacrylate): a comparative study of fluoropolymer structure–property rela ... - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00413F [pubs.rsc.org]

- 10. US9750842B2 - Polymeric adhesive for anchoring compliant materials to another surface - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Properties of Poly(2,2,3,3,3-Pentafluoropropyl Acrylate)

This guide provides a comprehensive analysis of the thermal properties of poly(2,2,3,3,3-pentafluoropropyl acrylate) (pentafluoropropyl acrylate), focusing on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). It is intended for researchers, scientists, and drug development professionals who utilize or are considering this fluorinated polymer for various applications, including as a low refractive index material for optical waveguides or as a polymer with low surface tension.[1][2] Understanding the thermal behavior of this polymer is critical for predicting its performance, stability, and processing parameters.

Introduction: The Significance of Thermal Analysis for Fluorinated Polymers

Poly(this compound) is a specialty polymer valued for its unique optical and surface properties. The incorporation of fluorine atoms into the polymer backbone imparts distinct characteristics, including chemical inertness, low dielectric constant, and hydrophobicity. However, these same properties can influence its thermal behavior. Thermal analysis techniques such as DSC and TGA are indispensable tools for elucidating the material's response to temperature changes, providing crucial data on its glass transition, thermal stability, and decomposition profile. This knowledge is paramount for establishing processing windows, predicting material lifetime under thermal stress, and ensuring its suitability for specific applications.

Section 1: Elucidating Phase Transitions with Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for investigating the thermal transitions of a polymer by measuring the difference in heat flow between a sample and a reference as a function of temperature.[3][4] For amorphous polymers like poly(this compound), the most significant thermal event observed by DSC is the glass transition.

The Glass Transition Temperature (Tg): A Window into Polymer Chain Mobility

The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state to a viscous or rubbery state as the temperature is increased.[2] This transition corresponds to the onset of cooperative segmental motion of the polymer chains. The glass transition temperature (Tg) is a critical parameter as it defines the upper-temperature limit for the use of the polymer in its rigid state and influences its mechanical properties.

For poly(this compound), the glass transition temperature has been reported to be -26 °C .[1][2] This relatively low Tg indicates that the polymer is in a flexible, rubbery state at room temperature. This intrinsic flexibility is a key consideration for applications where the material may be subjected to varying ambient conditions.

Experimental Protocol: Best Practices for DSC Analysis

The following protocol outlines a robust methodology for determining the glass transition temperature of poly(this compound). The causality behind each step is explained to ensure a self-validating experimental design.

Objective: To accurately determine the glass transition temperature (Tg) of poly(this compound).

Instrumentation: A heat-flux or power-compensated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan. The use of a small sample mass minimizes thermal gradients within the sample, leading to a sharper, more defined transition.

-

Crimp the pan with a lid to ensure good thermal contact and prevent any contamination of the DSC cell. An empty, hermetically sealed aluminum pan should be used as a reference.

-

-

Thermal Program:

-

Initial Equilibration: Equilibrate the sample at a temperature well below the expected Tg, for instance, -80 °C, and hold for 5 minutes. This ensures a uniform starting thermal history for the sample.

-

First Heating Scan: Heat the sample from -80 °C to a temperature above the glass transition, for example, 30 °C, at a controlled heating rate of 10 °C/min. This first scan is crucial for erasing any prior thermal history of the polymer, such as internal stresses from processing or storage.

-

Controlled Cooling: Cool the sample from 30 °C back to -80 °C at a controlled rate of 10 °C/min. A controlled cooling rate imposes a known and reproducible thermal history on the sample, which is critical for the accuracy of the subsequent measurement.

-

Second Heating Scan: Heat the sample from -80 °C to 30 °C at the same heating rate of 10 °C/min. The glass transition temperature is determined from this second heating scan. This ensures that the measured Tg is a true material property, independent of its previous thermal history.

-

-

Data Analysis:

-

The glass transition is observed as a step-like change in the heat flow signal.

-

The Tg is typically determined as the midpoint of the transition, where the change in heat capacity is half-complete. Modern thermal analysis software provides automated methods for calculating the Tg, often using the inflection point of the transition.

-

Visualizing the DSC Workflow

References

solubility of 2,2,3,3,3-Pentafluoropropyl acrylate in organic solvents

An In-depth Technical Guide to the Solubility of 2,2,3,3,3-Pentafluoropropyl Acrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PFPA) is a fluorinated monomer of significant interest in the development of advanced polymers with tailored properties such as hydrophobicity, chemical resistance, and low refractive index. A fundamental understanding of its solubility in various organic solvents is critical for its application in polymer synthesis, coating formulations, and biomedical device fabrication. This guide provides a comprehensive overview of the solubility characteristics of PFPA, grounded in theoretical principles and supplemented with available data and a detailed experimental protocol for solubility determination.

Introduction to this compound

This compound (PFPA) is a functionalized acrylic monomer with the chemical formula C₆H₅F₅O₂.[1] Its structure, featuring a highly fluorinated propyl group attached to an acrylate backbone, imparts unique properties to the resulting polymers.

Key Physical and Chemical Properties:

-

CAS Number: 356-86-5[1]

-

Molecular Weight: 204.10 g/mol [1]

-

Appearance: Clear, colorless to pale yellow liquid[2]

-

Flash Point: 23°C (73°F)[4]

The presence of the pentafluoropropyl group is key to its utility, leading to polymers with low surface energy, high thermal stability, and excellent chemical resistance. These properties are highly sought after in applications ranging from hydrophobic coatings and specialty optical fibers to advanced drug delivery systems.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of mixing. The Gibbs free energy of mixing (ΔG_mix) must be negative for dissolution to occur spontaneously:

ΔG_mix = ΔH_mix - TΔS_mix

Where:

-

ΔH_mix is the enthalpy of mixing

-

T is the absolute temperature

-

ΔS_mix is the entropy of mixing

For most solutions, ΔS_mix is positive, favoring dissolution. Therefore, the sign and magnitude of ΔH_mix are often the determining factors. ΔH_mix is minimized when the intermolecular forces between the solute and solvent molecules are comparable to the solute-solute and solvent-solvent interactions.

The chemical structure of PFPA offers insights into its solubility behavior:

-

Fluorinated Segment (CF₃CF₂CH₂-): This portion of the molecule is nonpolar and lipophobic. It contributes to solubility in fluorinated solvents and some nonpolar organic solvents.

-

Acrylate Group (-O-C(=O)-CH=CH₂): This ester group possesses polarity and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. This enhances its solubility in more polar organic solvents.

The interplay between the nonpolar fluorinated tail and the polar acrylate head dictates the monomer's miscibility with a given solvent.

Qualitative Solubility of PFPA and its Polymer

Based on available data for the polymer, PFPA is expected to be soluble in the following solvents:

-

Dimethyl sulfoxide (DMSO)

-

N-Methyl-2-pyrrolidone (NMP)

-

Tetrahydrofuran (THF)

-

Methylene chloride (DCM)

These solvents span a range of polarities, from the highly polar aprotic (DMSO, NMP) to the moderately polar ether (THF) and the chlorinated solvent (DCM). This suggests that the polar acrylate portion of the monomer plays a significant role in its interaction with these solvents.

Conversely, PFPA is expected to have limited solubility in highly polar protic solvents like water and lower alcohols, and in nonpolar hydrocarbon solvents like hexane, due to the mismatch in intermolecular forces.

Experimental Determination of Solubility

Given the scarcity of published quantitative data, an experimental approach is often necessary to determine the precise solubility of PFPA in a specific solvent of interest. The following protocol outlines a standard method for this determination.

Materials and Equipment

-

This compound (PFPA), ≥97% purity

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Gas chromatograph (GC) with a suitable column and Flame Ionization Detector (FID) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of PFPA solubility.

Caption: Workflow for the experimental determination of PFPA solubility.

Step-by-Step Protocol

-

Preparation of Supersaturated Solutions: In a series of vials, add a known volume of the solvent. To each vial, add an excess amount of PFPA to create a supersaturated solution. This ensures that the solvent is fully saturated with the solute.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Allow the mixtures to equilibrate for 24 to 48 hours. This extended period ensures that the dissolution process has reached equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved PFPA. This step is crucial for separating the saturated solution from the excess solute.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the pellet.

-

Sample Analysis: Prepare a calibration curve using standard solutions of PFPA of known concentrations in the same solvent. Analyze the extracted supernatant (after appropriate dilution) using a suitable analytical technique like Gas Chromatography (GC). The concentration of PFPA in the saturated solution can then be determined by comparing its response to the calibration curve.

-

Solubility Calculation: From the determined concentration, calculate the solubility of PFPA in the chosen solvent at the specified temperature. Express the solubility in appropriate units, such as grams per 100 mL or moles per liter.

Summary and Conclusion

This compound is a valuable monomer for the synthesis of specialty polymers. While specific quantitative solubility data is limited in the public domain, an understanding of its chemical structure allows for qualitative predictions of its solubility. The dual nature of its fluorinated tail and polar acrylate head suggests solubility in a range of moderately polar to polar aprotic organic solvents. For applications requiring precise knowledge of its solubility, the detailed experimental protocol provided in this guide offers a reliable method for its determination. This foundational knowledge is essential for researchers and professionals working on the formulation and polymerization of this versatile fluorinated monomer.

References

An In-Depth Technical Guide to the Health and Safety of 2,2,3,3,3-Pentafluoropropyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Inherent Risks

2,2,3,3,3-Pentafluoropropyl acrylate (PFPA), a fluorinated monomer with the CAS number 356-86-5, is a valuable building block in the synthesis of advanced polymers and materials.[1] Its unique structure, combining a reactive acrylate group with a stable pentafluoropropyl chain, allows for the creation of materials with desirable properties such as enhanced durability, chemical resistance, and specific optical characteristics.[1] These attributes make it highly relevant in fields ranging from pharmaceutical innovation to high-performance coatings.

However, the very chemical features that make PFPA a versatile research tool also introduce significant health and safety challenges. The high reactivity of the acrylate moiety, coupled with the compound's volatility and flammability, necessitates a comprehensive and rigorous approach to its handling. This guide provides an in-depth analysis of the hazards associated with PFPA and outlines field-proven protocols to ensure the safety of laboratory personnel. The causality behind each recommendation is explained to foster a deeper understanding and a proactive safety culture.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Its primary risks stem from its flammability, toxicity, and irritant properties.[2][3]

GHS Classification Summary

The hazards associated with PFPA are multifaceted, affecting multiple exposure routes. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[2][3][4] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][6][7] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2][3][4][6][7] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][3][4][6][7] |

Additional Hazards: The substance is also identified as a lachrymator, meaning it can cause tearing of the eyes.[8] Like many acrylates, it may undergo hazardous polymerization if not properly inhibited or stored.[9]

Physicochemical Properties and Their Link to Risk

The physical properties of PFPA are critical determinants of its risk profile. The low flash point, for instance, directly correlates to its high flammability.

| Property | Value | Implication for Safety |

| Molecular Formula | C₆H₅F₅O₂ | - |

| Molecular Weight | 204.10 g/mol [4] | - |

| Appearance | Clear, colorless to pale yellow liquid[10] | Allows for easy visual inspection of purity/degradation. |

| Density | 1.32 g/mL at 25°C[1][11] | Vapors are heavier than air and can accumulate in low-lying areas.[12] |

| Boiling Point | 49-50°C @ 100 mmHg[1][7] | High volatility contributes to inhalation risk and flammable vapor concentrations. |

| Flash Point | 23°C (73°F)[1][7] | High Fire Hazard. Flammable vapors can ignite at or below room temperature. |

| Odor | Pungent[7] | Provides a warning of exposure, but olfactory fatigue can occur. |

The Causality Behind the Hazards: The acrylate functional group is an electron-poor alkene, making it highly susceptible to polymerization and reactions with nucleophiles found in biological systems, which contributes to its toxicity and irritant effects. The compound's volatility ensures that significant vapor concentrations can be reached quickly in poorly ventilated areas, increasing the risk of both inhalation exposure and the formation of an explosive air-vapor mixture.[12][13]

Section 2: Engineering Controls and Exposure Mitigation

The most effective way to manage chemical risk is to implement robust engineering controls that isolate the hazard from the user. Personal protective equipment (PPE) should always be considered the last line of defense. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Caption: The Hierarchy of Controls prioritizes strategies for managing laboratory hazards.

Primary Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[5] This is non-negotiable. The hood provides essential exhaust ventilation to prevent the accumulation of harmful and flammable vapors in the laboratory.

-

Rationale: The low boiling point and high vapor pressure mean that hazardous concentrations can be reached quickly. A fume hood captures these vapors at the source and exhausts them safely outside the building.

-

-

Process Isolation (Glove Box): For highly sensitive operations or when handling larger quantities, a glove box provides an even higher level of containment by creating a physical barrier between the researcher and the chemical.

-

Ignition Source Control: Due to the low flash point, the work area must be free of ignition sources.

-

Protocol:

-

Use only explosion-proof and intrinsically safe electrical equipment (e.g., stirring plates, vacuum pumps) within and near the fume hood where vapors may be present.[2][13]

-

Ground and bond all metal containers and receiving equipment during transfers to prevent the buildup of static electricity, which can generate a spark.[2][13][14]

-

Prohibit open flames, spark-producing tools, and other heat sources in the vicinity.[2][13]

-

-

-

Emergency Equipment: Ensure that a certified safety shower and eyewash station are located in immediate proximity to the workstation.[13] They must be tested regularly and be unobstructed.

Section 3: Personal Protective Equipment (PPE) - The Last Line of Defense

While engineering controls are designed to contain the hazard, appropriate PPE is mandatory to protect against accidental exposure from splashes or unforeseen releases.

PPE Selection Protocol

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133.[13] A full-face shield should be worn over goggles when there is a significant splash risk.[5][15] | Protects against splashes of the liquid, which can cause serious eye irritation.[2] A face shield provides an additional layer of protection for the entire face. |

| Hand | Chemical-resistant gloves. While specific breakthrough data for PFPA is limited, gloves made of materials like Viton™ or laminate films are often recommended for fluorinated compounds and acrylates. Always check manufacturer-specific compatibility data. Double-gloving is recommended. | Acrylates can penetrate some common glove materials.[16] Gloves protect against skin contact, which can cause irritation and harmful systemic effects.[2][4] |

| Body | A flame-resistant lab coat should be worn and fully buttoned. Chemically resistant aprons and arm sleeves may be required for larger-scale work. | Provides protection against splashes and prevents contamination of personal clothing. Flame-resistant material is crucial due to the high flammability of PFPA. |

| Footwear | Closed-toe shoes made of a non-porous material.[17] | Protects feet from spills. |

| Respiratory | Typically not required if work is conducted within a properly functioning chemical fume hood. In cases of ventilation failure or major spills, a NIOSH-approved respirator with an organic vapor cartridge (Type A filter) is necessary.[13][18] | Protects against inhaling harmful vapors.[2] |

Section 4: Safe Handling and Storage Protocols

Adherence to strict, standardized procedures is critical for minimizing risk during routine handling and storage.

Step-by-Step Handling Methodology

-

Preparation: Before handling, ensure all engineering controls are active and all required PPE is donned correctly. Clear the fume hood of all unnecessary equipment and potential ignition sources.

-

Transfer: When transferring the liquid, use grounded and bonded equipment.[18] Perform transfers slowly to minimize splashing and vapor generation.

-

During Use: Keep the container sealed whenever possible. If heating is required, use a controlled heating mantle and never an open flame. Monitor the reaction for any signs of uncontrolled polymerization (e.g., rapid temperature increase).

-

Post-Handling: Thoroughly clean the work area. Decontaminate any reusable equipment. Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[2]

Storage Requirements

Improper storage is a common cause of laboratory incidents. PFPA requires specific conditions to maintain its stability and prevent hazardous reactions.

-

Temperature: Store in a refrigerator, typically between 2-8°C.[7][15] Keep cool.[3][13]

-

Rationale: Low temperatures slow down the rate of spontaneous polymerization.

-

-

Environment: Store in a well-ventilated, designated flammable liquids storage cabinet or refrigerator.[13][18] The container must be kept tightly closed.[2][13]

-

Inhibitor and Oxygen: PFPA is typically supplied with an inhibitor (like MEHQ or 4-tert-butylcatechol) to prevent polymerization.[7][15] This inhibitor requires the presence of dissolved oxygen to be effective.[18] Therefore, never store PFPA under an inert atmosphere (e.g., nitrogen or argon). [18]

-

Segregation: Store away from incompatible materials, particularly oxidizing agents, heat, sparks, and open flames.[13][14]

Section 5: Emergency Procedures - Preparedness and Response

Even with the best precautions, emergencies can occur. A well-rehearsed emergency plan is essential for a safe and effective response.

Caption: A simplified workflow for responding to a chemical incident.

Spill Response Protocol

-

Minor Spill (contained within a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand (do not use combustible materials like paper towels).[12][19]

-

Use non-sparking tools to collect the absorbed material into a suitable, labeled container for hazardous waste.[9][13]

-

Decontaminate the area.

-

-

Major Spill (outside of a fume hood or large volume):

-

Evacuate the laboratory immediately. Alert all personnel and activate the fire alarm if necessary.[20]

-

If safe to do so, shut off ignition sources and increase ventilation by opening the fume hood sash.

-

Close the laboratory doors and prevent entry.[20]

-

Call your institution's emergency response team or the local fire department. Do not attempt to clean up a major spill yourself.

-

Exposure First Aid Procedures

The immediate administration of first aid is critical to minimizing injury.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[5][13]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[19][21] If skin irritation develops or persists, seek medical attention.[13]

-

Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the eye and inner eyelid.[19][21] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[2][5]

Section 6: Waste Disposal

All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.

-

Procedure:

Conclusion

This compound is a potent chemical that demands respect and careful handling. Its profile as a flammable, toxic, and irritant substance requires that researchers move beyond mere compliance and adopt a comprehensive safety mindset. By understanding the causality behind the hazards and rigorously implementing the engineering controls, personal protective measures, and emergency protocols detailed in this guide, scientists can mitigate the risks and continue to leverage this valuable compound for research and development safely and effectively.

References

- 1. innospk.com [innospk.com]

- 2. Page loading... [guidechem.com]

- 3. aksci.com [aksci.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. scipoly.com [scipoly.com]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. This compound , 97 , 356-86-5 - CookeChem [cookechem.com]

- 12. 2,2,3,3,3-Pentafluoropropyl methacrylate(45115-53-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. download.basf.com [download.basf.com]

- 15. 2,2,3,3,3-Pentafluoropropyl methacrylate 97 , 4-tert-butylcatechol 100ppm inhibitor 45115-53-5 [sigmaaldrich.com]

- 16. multimedia.3m.com [multimedia.3m.com]

- 17. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 18. chempoint.com [chempoint.com]

- 19. safety.fsu.edu [safety.fsu.edu]

- 20. tulsa.okstate.edu [tulsa.okstate.edu]

- 21. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

free radical polymerization kinetics of 2,2,3,3,3-Pentafluoropropyl acrylate

An In-Depth Technical Guide to the Free Radical Polymerization Kinetics of 2,2,3,3,3-Pentafluoropropyl Acrylate (PFPMA)

Authored by: Gemini, Senior Application Scientist

Abstract

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, and low surface energy, making them indispensable in advanced materials science.[1] Poly(this compound) (p(PFPMA)) is a prominent member of this class, valued for its low refractive index and transparency, with applications in optical waveguides and specialized coatings.[2][3] A comprehensive understanding of the polymerization kinetics of its monomer, PFPMA, is critical for controlling the polymer's final properties, such as molecular weight, molecular weight distribution, and microstructure. This guide provides a detailed exploration of the free radical polymerization kinetics of PFPMA, synthesizing fundamental principles with practical experimental insights for researchers and professionals in materials science and chemical engineering.

Introduction to this compound (PFPMA)

PFPMA (CAS 356-86-5) is a fluorinated acrylic monomer characterized by a five-fluorine atom substitution on the propyl group of the ester.[4][5][6] This high degree of fluorination is the primary determinant of the unique properties of its corresponding polymer. The electron-withdrawing nature of the C₂F₅ group significantly influences the electronic environment of the vinyl double bond, which in turn affects its reactivity in polymerization processes.

Physicochemical Properties of PFPMA Monomer

A thorough understanding of the monomer's properties is the foundation for designing any polymerization experiment.

| Property | Value | Source |

| Molecular Formula | C₆H₅F₅O₂ | [4][5] |

| Molecular Weight | 204.10 g/mol | [5] |

| Density | 1.32 - 1.446 g/mL at 25 °C | [3][4] |

| Boiling Point | 49-50 °C at 100 mmHg | [4][6] |

| Refractive Index (n20/D) | 1.336 | [4][6] |

| Flash Point | 23 °C (73 °F) | [6] |

Fundamentals of PFPMA Free Radical Polymerization Kinetics

The free radical polymerization of PFPMA, like other vinyl monomers, proceeds through the classical mechanistic steps of initiation, propagation, and termination.[7][8] However, the kinetics are uniquely influenced by the bulky and highly electronegative pentafluoropropyl side chain.

Initiation

Initiation involves the generation of free radicals from an initiator molecule and the subsequent addition of this radical to the first monomer unit. Thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), are commonly used.[9] The rate of initiation (Rᵢ) is dependent on the initiator's decomposition rate constant (kₔ) and its efficiency (f).

-

Causality: The choice of initiator is critical. AIBN is often preferred for kinetic studies due to its first-order decomposition kinetics and lower susceptibility to induced decomposition. The reaction temperature must be selected to ensure an appropriate decomposition rate; for AIBN, this is typically in the 60-80 °C range.[9]

Propagation

During propagation, the monomer successively adds to the growing polymer radical. The rate of propagation (Rₚ) is the primary determinant of the overall polymerization rate.

Rₚ = kₚ[M][M•]

where kₚ is the propagation rate constant, [M] is the monomer concentration, and [M•] is the concentration of active polymer radicals.

-

Expert Insight: The pentafluoropropyl group exerts a significant steric and electronic effect. While experimental kₚ values for PFPMA are not widely published, studies on analogous fluorinated acrylates suggest that the bulky side group can sterically hinder the approach of the monomer to the propagating radical, potentially lowering kₚ compared to non-fluorinated acrylates like methyl acrylate.[10][11] Conversely, the strong electron-withdrawing effect can influence the reactivity of the radical and the monomer. Computational studies using Density Functional Theory (DFT) have become a valuable tool for predicting these kinetic parameters for fluorinated systems where experimental determination is challenging.[9][11]

Termination

Termination involves the annihilation of two growing polymer radicals, either by combination or disproportionation. This process is often diffusion-controlled from the very beginning of the reaction.[7] The rate of termination (Rₜ) is given by:

Rₜ = 2kₜ[M•]²

where kₜ is the termination rate constant.

-

Field-Proven Insight: For fluorinated polymers, the termination step is significantly impacted by the physical properties of the polymer. The rigid nature of the p(PFPMA) backbone and the bulky side chains reduce chain mobility. This leads to a marked decrease in the termination rate constant (kₜ).[12] This reduction in kₜ is a primary contributor to the "gel effect" or Trommsdorff effect, where the polymerization rate auto-accelerates at moderate to high conversions due to the suppressed termination of radicals.[7][13]

Caption: The three core stages of free radical polymerization.

Experimental Protocols for Kinetic Analysis

Accurate determination of polymerization kinetics requires robust experimental design and execution.

Protocol: Bulk Polymerization of PFPMA for Kinetic Sampling

This protocol describes a method for conducting a small-scale bulk polymerization and sampling for conversion analysis.

Materials:

-

This compound (PFPMA), inhibitor removed

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Methanol (inhibited with hydroquinone)

-

Nitrogen gas (high purity)

-

Glass reaction vials with septa

Procedure:

-

Monomer Purification: Pass PFPMA through a column of basic alumina to remove the inhibitor (e.g., MEHQ).

-

Initiator Preparation: Prepare a stock solution of AIBN in a suitable solvent or weigh it directly. For this example, we'll assume direct weighing.

-

Reaction Setup: In a nitrogen-filled glovebox or using Schlenk line techniques, add a precise amount of PFPMA (e.g., 5.0 g) to a series of reaction vials.

-

Initiator Addition: Add the calculated amount of AIBN to each vial to achieve the desired concentration (e.g., 0.1 mol%).

-

Degassing: Seal the vials and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which is a potent radical scavenger. Backfill with nitrogen.

-

Polymerization: Place the vials in a preheated oil bath or heating block set to the desired temperature (e.g., 70 °C). Start a timer for each vial.

-

Sampling: At predetermined time intervals (e.g., 15, 30, 45, 60, 90 minutes), remove one vial from the heat and immediately plunge it into an ice bath to quench the polymerization.

-

Precipitation & Isolation: Open the vial and add the contents to a beaker containing a large excess of cold methanol (a non-solvent for p(PFPMA)) to precipitate the polymer.

-

Drying & Weighing: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

-

Conversion Calculation: Determine the monomer conversion gravimetrically: Conversion (%) = (Weight of dry polymer / Initial weight of monomer) x 100

Self-Validation: Consistency across replicate experiments at the same time point validates the technique. A smooth curve when plotting conversion versus time indicates a well-controlled experiment.

Kinetic Analysis Techniques

-

Gravimetry: As described above, this is a simple and reliable method but can be labor-intensive.

-

FTIR Spectroscopy: This technique can monitor the disappearance of the C=C bond peak (typically around 1635 cm⁻¹) in real-time or from quenched samples, providing a direct measure of monomer conversion.[14][15]

-

Dilatometry: This method tracks the volume contraction of the reaction mixture as the monomer (lower density) converts to polymer (higher density). It provides a continuous, high-resolution measurement of the overall polymerization rate.

Caption: A typical workflow for studying PFPMA polymerization kinetics.

Factors Influencing PFPMA Polymerization Kinetics

-

Initiator Concentration: The rate of polymerization is typically proportional to the square root of the initiator concentration ([I]⁰.⁵). This relationship holds true under ideal conditions but can deviate, especially during the gel effect.

-

Temperature: Increasing the temperature increases both the initiator decomposition rate (kₔ) and the propagation rate constant (kₚ), leading to a higher overall polymerization rate. However, it can also lead to a lower molecular weight due to the increased rate of termination and chain transfer reactions.

-

Solvent: While bulk polymerization is common, solution polymerization can be used to control viscosity and delay the onset of the gel effect. The choice of solvent is critical. Fluorinated solvents may offer better solubility for both the monomer and the resulting polymer. The solvent can also influence kinetics through chain transfer reactions.[16]

-

Oxygen: Dissolved oxygen is a potent inhibitor of free radical polymerization. It reacts with initiating and propagating radicals to form non-reactive peroxy radicals. Thorough degassing of the reaction mixture is therefore a non-negotiable step for obtaining reproducible kinetic data.[17]

Properties of Poly(this compound)

The kinetics of polymerization directly dictate the final properties of the polymer.

| Property | Value | Source |

| Glass Transition Temp. (T₉) | -26 °C | [3] |

| Refractive Index (n20/D) | 1.3890 | [3] |

| Solubility | Soluble in DMSO, NMP, THF, Methylene Chloride | [3] |

| Key Applications | Optical waveguides, low surface energy coatings | [2][3] |

Conclusion

The free radical polymerization of this compound presents a fascinating case study in polymer kinetics, where the unique electronic and steric properties of the fluoroalkyl side chain profoundly influence every stage of the reaction. While the fundamental principles are shared with conventional acrylates, the reduced termination rate, propensity for a strong gel effect, and specific solvent requirements demand careful experimental design. This guide has outlined the core kinetic principles, provided robust experimental protocols, and highlighted the critical factors that researchers must control to successfully synthesize and characterize p(PFPMA). Further research, particularly in the experimental determination of absolute rate constants and computational modeling, will continue to refine our understanding and enable the design of next-generation fluorinated materials with precisely tailored properties.

References

- 1. nbinno.com [nbinno.com]

- 2. Poly(this compound) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Poly(this compound) | Sigma-Aldrich [sigmaaldrich.com]

- 4. innospk.com [innospk.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. scispace.com [scispace.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ru.notes.fluorine1.ru [ru.notes.fluorine1.ru]

- 13. Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. imaging.org [imaging.org]

- 16. Influence of solvent on the RAFT-mediated polymerization of benzyl methacrylate (BzMA) and how to overcome the thermodynamic/kinetic limitation of morphology evolution during polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to Poly(2,2,3,3,3-Pentafluoropropyl acrylate): Properties and Emerging Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(2,2,3,3,3-Pentafluoropropyl acrylate), a fluorinated acrylic polymer, is emerging as a material of significant interest across diverse high-technology sectors. The presence of a short, highly fluorinated side chain imparts a unique combination of properties, including a very low refractive index, low surface energy, and hydrophobicity. These characteristics make it a prime candidate for advanced optical systems, specialized coatings, and innovative biomedical devices. This guide provides a comprehensive overview of its fundamental properties, synthesis methodologies, and a detailed exploration of its current and potential applications, with a focus on the scientific principles that underpin its utility.

Introduction to a Unique Fluoropolymer

Poly(this compound), hereafter referred to as p(PFP-A), is a polymer distinguished by its acrylate backbone and a –CH2CF2CF3 side chain. The high electronegativity and low polarizability of the fluorine atoms are central to its material characteristics. Unlike many fluoropolymers that are insoluble, p(PFP-A) maintains solubility in a range of organic solvents such as THF, DMSO, and methylene chloride, which significantly enhances its processability for various applications[1][2][3]. This combination of fluorine-driven performance and practical usability is the primary driver of its growing importance in materials science.

Core Physicochemical Properties

The utility of p(PFP-A) is a direct result of its distinct physical and chemical properties. These properties are quantitatively summarized below.

Optical and Physical Properties

The most notable optical characteristic of p(PFP-A) is its exceptionally low refractive index. This is a direct consequence of the low polarizability of the C-F bond. This property is critical for applications where light management is essential.

| Property | Value | Significance |

| Refractive Index (n20/D) | ~1.3890[1][2][3] | Crucial for anti-reflective coatings and as a cladding material in optical waveguides to ensure total internal reflection. |

| Density (25 °C) | ~1.446 g/mL[1][2][3] | Reflects the high mass of fluorine atoms relative to hydrogen. |

| Glass Transition Temp. (Tg) | ~ -26 °C[1][2] | Indicates the polymer is in a rubbery, flexible state at room temperature, which is beneficial for coatings on non-rigid substrates. |

Surface Properties

The fluorinated side chains of p(PFP-A) migrate to the polymer-air interface, creating a surface with very low energy. This drives the hydrophobic and oleophobic behavior of the material.

| Property | Typical Value Range | Significance |

| Surface Energy | Low (comparable to other fluoropolymers) | Results in high contact angles with water and oils, leading to excellent repellency for anti-fouling and self-cleaning surfaces.[4] |

| Water Contact Angle | High (>90°) | Quantifies the high degree of hydrophobicity, essential for moisture barrier applications. |

Synthesis and Polymerization

p(PFP-A) is typically synthesized via free-radical polymerization of its monomer, this compound. Controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) can also be employed to achieve well-defined molecular weights and architectures[5].

Example Protocol: Free-Radical Solution Polymerization

This protocol describes a standard laboratory-scale synthesis. The causality behind the choice of initiator (AIBN) is its predictable decomposition kinetics and lack of side reactions with the acrylate monomer. The solvent, THF, is chosen for its ability to dissolve both the monomer and the resulting polymer[1].

Materials:

-

This compound monomer

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (non-solvent for precipitation)

-

Schlenk flask and nitrogen/argon line

Procedure:

-

Monomer Purification: Pass the monomer through a column of basic alumina to remove inhibitors.

-

Reaction Setup: Add the purified monomer and AIBN (e.g., 0.1 mol% relative to monomer) to a Schlenk flask.

-

Degassing: Add anhydrous THF and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

-

Polymerization: Place the flask in an oil bath pre-heated to 60-70 °C. The reaction is typically run for 12-24 hours under an inert atmosphere.

-

Purification: After cooling, precipitate the viscous polymer solution by slowly adding it to a large volume of stirring methanol. The p(PFP-A) will crash out as a white solid.

-

Isolation: Filter the polymer, wash with fresh methanol, and dry under vacuum at 40-50 °C until a constant weight is achieved.

Caption: Workflow for the synthesis of p(PFP-A).

Potential Applications: From Photonics to Pharmaceuticals

The unique properties of p(PFP-A) unlock a wide array of advanced applications. The relationship between its core properties and its primary application areas is illustrated below.

Caption: Relationship between p(PFP-A) properties and applications.

Advanced Optical Systems

The primary application driver for p(PFP-A) is its low refractive index. In fiber optics and planar waveguides, a cladding material must have a lower refractive index than the core material to enable total internal reflection, which is the principle of light guiding.

-

Waveguide Cladding: p(PFP-A) serves as an excellent cladding material for optical waveguides, minimizing signal loss and ensuring efficient light propagation.[1][2][3] Its solubility allows it to be easily applied to core materials via spin-coating or dip-coating.

-

Antireflective (AR) Coatings: When applied as a thin film with a controlled thickness of a quarter of the wavelength of light, p(PFP-A) can reduce surface reflections on lenses, solar cells, and displays, thereby increasing light transmission.

Hydrophobic and Oleophobic Coatings

The low surface energy of p(PFP-A) makes it highly effective at repelling both water and oils.[4]

-

Anti-Fouling Surfaces: In marine applications or biomedical settings, coatings of p(PFP-A) can prevent the adhesion of organisms, proteins, and bacteria. This is critical for maintaining the performance of sensors and preventing infections on medical implants.

-

Self-Cleaning Textiles and Surfaces: When applied to fabrics or building materials, p(PFP-A) can create surfaces where water droplets roll off easily, carrying dirt and contaminants with them.[6]

Biomedical and Drug Development Applications

The combination of hydrophobicity and anticipated biocompatibility (a common feature of many fluoropolymers) makes p(PFP-A) a material of interest for medical devices and drug delivery.[4][7]

-

Drug-Eluting Stent Coatings: As a hydrophobic polymer, p(PFP-A) can be used as a matrix to control the release of therapeutic agents from stents. Its low surface energy can also reduce thrombosis by minimizing platelet adhesion to the stent surface.

-

Ophthalmic Devices: The optical clarity and low refractive index are advantageous for contact lenses and intraocular lenses. Its hydrophobic surface can resist protein deposition from tear fluid, improving comfort and lens longevity.

-

Microfluidics and Lab-on-a-Chip: In diagnostic devices that handle minute quantities of biological fluids, p(PFP-A) coatings can prevent the non-specific adsorption of proteins and cells to the channel walls, ensuring accurate assay results and preventing cross-contamination.

Conclusion and Future Outlook

Poly(this compound) stands out as a highly versatile fluoropolymer. Its unique combination of a low refractive index, low surface energy, and processability provides a powerful platform for innovation. While its application in optical waveguides is well-established, significant potential remains to be explored in the biomedical field. Future research will likely focus on creating advanced copolymers to further tune its properties, developing biocompatible formulations for drug delivery, and exploring its use in flexible electronics and advanced sensor technologies. As fabrication techniques become more sophisticated, the adoption of p(PFP-A) in high-value applications is expected to grow significantly.

References

- 1. Poly(this compound) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Poly(this compound) | Sigma-Aldrich [sigmaaldrich.com]

- 3. POLY(this compound) CAS#: [m.chemicalbook.com]

- 4. 疏水性聚合物 [sigmaaldrich.com]

- 5. Poly(pentafluorophenyl acrylate) - Wikipedia [en.wikipedia.org]

- 6. A wear and heat-resistant hydrophobic fluoride-free coating based on modified nanoparticles and waterborne-modified polyacrylic resin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Controlled Synthesis of Poly(2,2,3,3,3-Pentafluoropropyl Acrylate) via RAFT Polymerization

For: Researchers, scientists, and drug development professionals engaged in the synthesis of advanced functional polymers.

Introduction: The Significance of Fluorinated Polymers and Controlled Radical Polymerization

In the landscape of modern materials science, fluorinated polymers hold a unique position due to their exceptional properties, including high thermal stability, chemical resistance, and low surface energy.[1] Poly(2,2,3,3,3-Pentafluoropropyl acrylate) (p(PFP acrylate)) is a notable example, offering a versatile platform for the development of advanced materials such as hydrophobic coatings, low refractive index optical fibers, and biocompatible materials for drug delivery.[2][3] The synthesis of well-defined p(PFP acrylate) with controlled molecular weight and narrow molecular weight distribution (low dispersity, Đ) is crucial for tailoring its properties for specific high-performance applications.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile controlled radical polymerization technique.[4] It allows for the synthesis of polymers with predetermined molecular weights and complex architectures, such as block copolymers, by employing a thiocarbonylthio chain transfer agent (CTA), commonly known as a RAFT agent.[5] This application note provides a detailed protocol for the RAFT polymerization of this compound, offering insights into reagent selection, reaction setup, and polymer characterization.

The RAFT Mechanism: A Brief Overview

RAFT polymerization operates through a degenerative chain transfer process, establishing a dynamic equilibrium between active (propagating) and dormant polymer chains. This equilibrium ensures that all chains have an equal probability of growth, leading to a population of polymer chains with similar lengths and, consequently, a low dispersity. The choice of RAFT agent is critical and depends on the monomer being polymerized.[5] For acrylates like PFP acrylate, trithiocarbonates and dithiobenzoates are generally effective RAFT agents.[6]

Experimental Protocol: RAFT Polymerization of PFP Acrylate

This protocol outlines a typical procedure for the synthesis of p(PFP acrylate) with a target molecular weight. The molar ratio of monomer to RAFT agent will determine the theoretical molecular weight of the resulting polymer.

Materials

-

Monomer: this compound (PFP acrylate, CAS: 356-86-5)[7][8] (inhibitor should be removed by passing through a column of basic alumina prior to use).

-

RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or a suitable trithiocarbonate. The selection of the RAFT agent is crucial for controlling the polymerization of acrylates.[6]

-

Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN).

-

Solvent: Anhydrous 1,4-dioxane or another suitable aprotic solvent.

-

Ancillary: Schlenk tube, rubber septa, syringes, magnetic stir bar, oil bath, vacuum line, and standard glassware.

Workflow Diagram

Caption: Workflow for RAFT Polymerization of PFP Acrylate.

Step-by-Step Procedure

-

Reagent Calculation: Determine the desired degree of polymerization (DP) and the molar ratio of monomer to RAFT agent ([M]/[RAFT]). A typical ratio of [RAFT]/[Initiator] is between 5 and 10.

-

Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, combine the PFP acrylate monomer, the RAFT agent, and AIBN in the chosen solvent.

-

Degassing: Seal the Schlenk tube with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.[4][9]

-

Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70 °C). The reaction time will depend on the target conversion and can range from a few hours to 24 hours.

-

Monitoring the Reaction: To monitor the monomer conversion, small aliquots can be withdrawn from the reaction mixture at different time points and analyzed by ¹H NMR spectroscopy or gas chromatography (GC).

-

Quenching the Polymerization: Once the desired conversion is reached, the polymerization can be quenched by exposing the reaction mixture to air and cooling it to room temperature.

-

Polymer Isolation and Purification: Precipitate the polymer by adding the reaction mixture dropwise into a cold non-solvent, such as methanol or cold hexane. The precipitated polymer can then be collected by filtration and dried under vacuum until a constant weight is achieved.

Typical Reaction Conditions and Expected Outcomes

The following table provides a summary of typical reaction conditions for the RAFT polymerization of PFP acrylate. The actual results may vary depending on the specific reagents and conditions used.

| Parameter | Typical Value/Range | Rationale and Impact on Polymer Properties |

| [Monomer]:[RAFT Agent]:[Initiator] | 100:1:0.2 | This ratio determines the theoretical molecular weight (Mn) of the polymer. A higher [M]/[RAFT] ratio leads to a higher Mn. The [RAFT]/[I] ratio influences the number of "dead" chains. |

| Solvent | 1,4-Dioxane, Anisole, DMF | The solvent should be able to dissolve the monomer, polymer, RAFT agent, and initiator. The choice of solvent can also affect the reaction kinetics. |

| Temperature (°C) | 60 - 80 | The temperature affects the decomposition rate of the initiator (AIBN) and the overall polymerization rate. Higher temperatures lead to faster polymerization but may reduce control. |

| Reaction Time (h) | 4 - 24 | The reaction time is adjusted to achieve the desired monomer conversion. Higher conversions lead to higher yields but may also result in a slight broadening of the molecular weight distribution. |

| Target Mn ( g/mol ) | 5,000 - 50,000 | The target molecular weight is controlled by the [M]/[RAFT] ratio and the monomer conversion. |

| Expected Dispersity (Đ) | < 1.3 | A low dispersity is a key indicator of a well-controlled RAFT polymerization.[5] |

Characterization of Poly(this compound)

Molecular Weight and Dispersity

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the synthesized polymer. A monomodal and narrow peak is indicative of a successful RAFT polymerization.

Chemical Structure

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy are used to confirm the chemical structure of the p(PFP acrylate) and to determine the monomer conversion.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to verify the presence of characteristic functional groups in the polymer, such as the C=O stretch of the ester group and the C-F bonds.

Conclusion and Future Perspectives

This application note provides a comprehensive and practical guide for the synthesis of well-defined poly(this compound) using RAFT polymerization. The ability to precisely control the molecular weight and architecture of p(PFP acrylate) opens up new avenues for the design of advanced materials with tailored properties.[10] The resulting polymers can serve as precursors for further post-polymerization modification, allowing for the introduction of a wide range of functionalities.[2][10] This protocol serves as a robust starting point for researchers aiming to explore the potential of fluorinated polymers in various high-tech applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Poly(pentafluorophenyl acrylate) - Wikipedia [en.wikipedia.org]

- 3. Poly(this compound) | Sigma-Aldrich [sigmaaldrich.com]

- 4. RAFT Polymerization Procedures [sigmaaldrich.com]

- 5. specificpolymers.com [specificpolymers.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. innospk.com [innospk.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

Application Note & Protocol: Emulsion Polymerization of 2,2,3,3,3-Pentafluoropropyl Acrylate (PFPMA)

Introduction

Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical resistance, low coefficient of friction, and unique surface characteristics like hydrophobicity and oleophobicity.[1][2] Poly(2,2,3,3,3-pentafluoropropyl acrylate) (pPFPMA) is a notable member of this family, distinguished by its low refractive index and low surface tension, making it a critical component in advanced optical coatings, waveguides, and high-performance surface treatments.

Emulsion polymerization stands out as a preferred method for synthesizing pPFPMA and other fluorinated acrylates. This technique, which utilizes a water-based medium, offers significant advantages over solvent-based methods, including enhanced sustainability, reduced volatile organic compounds (VOCs), superior heat transfer, and the ability to produce high molecular weight polymers at rapid polymerization rates.[3][4][5] The resulting product is a stable aqueous dispersion of polymer particles, often referred to as a latex.

This document provides a detailed protocol for the semi-continuous seed emulsion polymerization of PFPMA. The narrative is structured to not only guide researchers through the experimental steps but also to explain the causality behind key procedural choices, ensuring a robust and reproducible synthesis.

Part 1: The Underlying Science - Mechanism and Rationale

The Smith-Ewart Mechanism of Emulsion Polymerization

To execute the protocol effectively, it is crucial to understand the fundamental mechanism of emulsion polymerization, which is well-described by the Smith-Ewart theory.[6] This process is typically divided into three intervals:

-

Interval I: Particle Nucleation. The process begins with the dispersion of the water-insoluble PFPMA monomer in an aqueous solution containing a surfactant. The surfactant molecules arrange themselves into micelles, which are tiny aggregates that encapsulate a small amount of the monomer. A water-soluble initiator (e.g., a persulfate) is introduced, generating free radicals in the aqueous phase. These radicals enter the monomer-swollen micelles, initiating polymerization and transforming the micelles into nascent polymer particles.[6]

-

Interval II: Particle Growth. As polymerization proceeds, the monomer within the particles is consumed. This creates a concentration gradient, driving the diffusion of more monomer from the larger monomer droplets (which act as reservoirs) through the water phase to the growing polymer particles. The majority of the polymerization occurs during this interval.[6]

-

Interval III: Reaction Completion. This final stage begins once the separate monomer droplets have been depleted. The remaining monomer is located exclusively within the polymer particles, and polymerization continues until a high conversion is achieved.[6]

Why a Semi-Continuous Seeded Approach?

A "seeded" polymerization involves creating a first-stage "seed" latex of small, uniform particles. This seed is then used as the foundation for the subsequent polymerization. The semi-continuous method involves the gradual feeding of the remaining monomer (and sometimes initiator) into the reactor containing the seed particles.[7][8] This approach offers superior control over:

-

Particle Size and Distribution: Pre-forming the seed particles leads to a more uniform final particle size.

-

Exotherm Management: The gradual addition of monomer allows for better management of the heat generated during this exothermic reaction.

-

Copolymer Composition: When making copolymers, this method ensures a more homogeneous incorporation of different monomers.

Part 2: Experimental Protocol

Materials & Equipment

| Reagents | Purpose | Supplier Example | CAS Number |

| This compound (PFPMA) | Monomer | Thermo Scientific | 356-86-5[9][10] |

| Ammonium Persulfate (APS) | Water-Soluble Initiator | Sigma-Aldrich | 7727-54-0 |

| Sodium Dodecyl Sulfate (SDS) | Anionic Surfactant | Fisher Scientific | 151-21-3 |

| Sodium Bicarbonate (NaHCO₃) | pH Buffer | Standard Lab Supplier | 144-55-8 |

| Deionized (DI) Water | Reaction Medium | - | - |

| Nitrogen (N₂) Gas | Inert Atmosphere | - | - |

| Equipment | Purpose |

| 1000 mL Three-Neck Round-Bottom Flask | Reaction Vessel |

| Mechanical Overhead Stirrer with Paddle | Agitation |

| Reflux Condenser | Prevent Monomer Loss |

| Thermometer/Thermocouple | Temperature Monitoring |

| Heating Mantle with Controller | Heat Source |

| 500 mL Dropping Funnel | Monomer Pre-emulsion Feed |

| Nitrogen Inlet/Outlet | Inerting the System |

| Glass Beakers and Graduated Cylinders | Reagent Measurement |

| Magnetic Stirrer and Stir Bar | Pre-emulsion Preparation |

Workflow Visualization

The following diagram outlines the key stages of the semi-continuous seed emulsion polymerization process.

Caption: Workflow for semi-continuous pPFPMA synthesis.

Step-by-Step Methodology

1. Preparation of Pre-Emulsion (Monomer Feed)

-

In a 600 mL beaker, combine 3.0 g of Sodium Dodecyl Sulfate (SDS) and 150 g of deionized water.

-

Place the beaker on a magnetic stirrer and stir until the SDS is fully dissolved.

-

While stirring vigorously, slowly add 200 g of this compound (PFPMA) monomer to the surfactant solution.

-

Continue stirring for 30 minutes to form a stable, milky-white pre-emulsion.

Scientist's Note: Creating a stable pre-emulsion is critical for ensuring uniform monomer droplet size, which promotes controlled particle nucleation and growth during the reaction.

2. Reactor Setup and Initial Charge

-

Assemble the 1000 mL three-neck flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet connected to a bubbler.

-

Charge the reactor with 250 g of deionized water and 0.5 g of sodium bicarbonate.

-

Begin stirring at approximately 200 RPM and start purging the system with nitrogen gas. Maintain a gentle nitrogen flow throughout the entire process to prevent oxygen from inhibiting the free-radical polymerization.

3. Seed Polymerization

-

Using a heating mantle, heat the contents of the reactor to 75°C.

-

Once the temperature is stable, add 20 g (approximately 10% of the total) of the prepared pre-emulsion to the reactor.

-

Prepare an initiator solution by dissolving 0.5 g of Ammonium Persulfate (APS) in 20 g of DI water. Add half (10 g) of this initiator solution to the reactor.

-

Allow the seed reaction to proceed for 30 minutes. The appearance of a slight bluish tint or an increase in turbidity indicates the formation of seed particles.

Expert Insight: The seed stage is foundational. It establishes the number of particles that will grow during the subsequent feeding stage, which is a primary determinant of the final particle size.

4. Semi-Continuous Feed

-

After the seed stage is complete, begin the continuous, dropwise addition of the remaining pre-emulsion from the dropping funnel into the reactor.

-

Set the feed rate to be completed over 3 hours (approximately 1.5-2.0 mL/min).

-

Simultaneously, begin the feed of the remaining initiator solution, also to be completed over 3 hours.

-

Maintain the reaction temperature at 75°C and the stirring rate at 200 RPM throughout the feed.

5. Post-Polymerization and Completion

-

Once the pre-emulsion and initiator feeds are complete, continue to stir the mixture at 75°C for an additional 1 hour to ensure maximum monomer conversion.

Rationale: This "chaser" step is essential to polymerize any residual monomer, maximizing the solid content and minimizing unwanted volatiles in the final product.

6. Cooling and Filtration

-